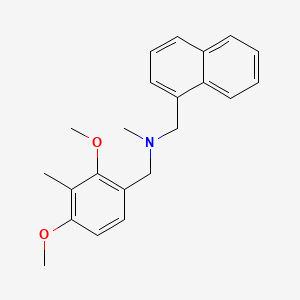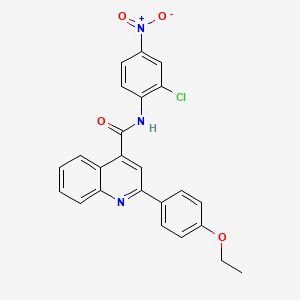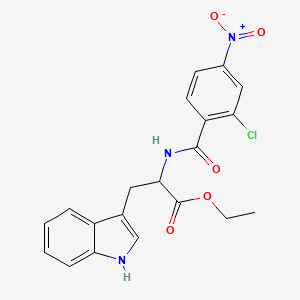
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine, also known as DMNM-4, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. DMNM-4 belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as MDMA and MDA.
Wirkmechanismus
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine acts primarily as a serotonin and dopamine releaser, resulting in increased levels of these neurotransmitters in the brain. It also has affinity for the 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to increase the release of oxytocin, a hormone that plays a role in social bonding and trust.
Biochemical and physiological effects:
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to induce feelings of euphoria, empathy, and openness, similar to other psychoactive substances such as MDMA. It also has been found to increase heart rate, blood pressure, and body temperature. (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been shown to have a short duration of action, with effects lasting for approximately 2-4 hours.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine in lab experiments is its potential therapeutic applications for mental health disorders. Additionally, (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to enhance social cognition and emotional empathy, which could be useful in studying social behavior and interactions. However, one limitation is the lack of research on the long-term effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine use and its potential for addiction.
Zukünftige Richtungen
Future research on (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine should focus on its potential therapeutic applications for mental health disorders such as depression, anxiety, and PTSD. Additionally, more research is needed to understand the long-term effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine use and its potential for addiction. Further studies on the neuroprotective effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine and its potential to enhance neuroplasticity could also be beneficial. Finally, research on the pharmacokinetics and pharmacodynamics of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine could help to better understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with 1-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine, which can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has shown potential as a therapeutic agent for the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Its psychoactive properties have been found to enhance emotional empathy, social cognition, and memory recall. Additionally, (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been studied for its neuroprotective effects and its potential to enhance neuroplasticity.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxy-3-methylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-16-21(24-3)13-12-19(22(16)25-4)15-23(2)14-18-10-7-9-17-8-5-6-11-20(17)18/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJFIDDIAYZNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN(C)CC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)
![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)


![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)
![N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)
![5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5111006.png)
![cyclooctyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5111014.png)
![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)

![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5111061.png)